Everolimus-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C53H83NO14 |

|---|---|

分子量 |

962.2 g/mol |

IUPAC名 |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 |

InChIキー |

HKVAMNSJSFKALM-DWDJINHCSA-N |

異性体SMILES |

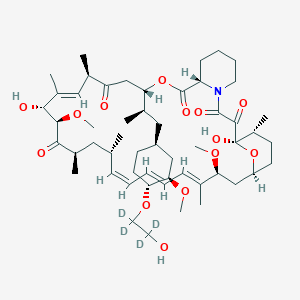

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)O |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Critical Role of Everolimus-d4 in the Accurate Quantification of Everolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Its immunosuppressive and anti-proliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of various cancers.[1][2] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial to optimize dosing, maximize efficacy, and minimize toxicity.[1][2][3][4] Among the analytical techniques employed for TDM, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and specificity compared to immunoassays.[3] Central to the robustness and accuracy of LC-MS/MS-based quantification of everolimus is the use of a stable isotope-labeled internal standard (SIL-IS), with everolimus-d4 being a prominent choice. This technical guide provides an in-depth exploration of the role of this compound in the quantification of everolimus, detailing experimental protocols and presenting key quantitative data.

The Rationale for Using this compound as an Internal Standard

This compound is a deuterated analog of everolimus, meaning that four hydrogen atoms in the everolimus molecule have been replaced with deuterium atoms. This subtle structural modification results in a molecule that is chemically and physically almost identical to everolimus but has a different molecular weight. This key difference allows it to be distinguished from the unlabeled everolimus by a mass spectrometer.

The primary role of this compound is to serve as an internal standard in LC-MS/MS assays. An ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample at the beginning of the analytical process, it co-elutes with everolimus and experiences similar variations in sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response.[5] Consequently, any analytical variability that affects everolimus will also affect this compound to the same extent. The ratio of the analytical signal of everolimus to that of this compound is then used for quantification. This ratiometric approach effectively cancels out most sources of error, leading to significantly improved precision and accuracy in the final concentration measurement. The European Medicines Agency (EMA) guidelines recommend the use of stable isotope-labeled internal standards when available.[2]

Quantitative Data for Everolimus Quantification using this compound

The following tables summarize key quantitative parameters from various LC-MS/MS methods that utilize this compound for the quantification of everolimus in whole blood.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| Everolimus | 975.6 | 908.7 (quantifier), 926.9 (qualifier) | [6] |

| 975.62 | 908.50, 890.50 | [7] | |

| 975.6 | 908.5 | [8] | |

| This compound | 979.6 | 912.5 | [8] |

Table 1: Mass Spectrometric Transitions for Everolimus and this compound. This table presents the precursor and product ion mass-to-charge ratios (m/z) commonly used for the detection and quantification of everolimus and its deuterated internal standard, this compound, in tandem mass spectrometry.

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference(s) |

| 1.27 - 64.80 | 1.27 | [9] |

| 1 - 41 | 1 | [10] |

| 0.10 - 100 | 0.10 | [8] |

| 2.0 - 150 | 2.0 | [7] |

| 0.5 - 40.8 | 0.5 | [11] |

Table 2: Linearity and Sensitivity of LC-MS/MS Methods for Everolimus Quantification. This table summarizes the reported linear dynamic ranges and lower limits of quantification for various validated LC-MS/MS assays utilizing this compound as an internal standard.

Experimental Protocols

The following sections provide a detailed overview of a typical experimental workflow for the quantification of everolimus in whole blood using this compound as an internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting everolimus from whole blood is protein precipitation.

-

Aliquoting: Transfer a small volume of whole blood sample (e.g., 20 µL or 100 µL) into a microcentrifuge tube.[8][10]

-

Addition of Internal Standard and Precipitating Agent: Add a precipitating solution containing a known concentration of this compound. A common precipitating reagent is a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile.[5][8][10] For example, 100 µL of whole blood can be mixed with 200 µL of a precipitating reagent composed of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the this compound internal standard.[8]

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.[8]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm or 13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[5][8]

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains everolimus and this compound, to an autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted sample is then injected into an LC-MS/MS system for separation and detection.

| Parameter | Typical Conditions | Reference(s) |

| LC System | Agilent 1260 Infinity LC system or equivalent | [8] |

| Column | Waters Symmetry C18, Kinetex® Polar C18, or equivalent | [9][10] |

| Mobile Phase A | 2 mM ammonium acetate with 0.1% formic acid in water | [10] |

| Mobile Phase B | Methanol or Acetonitrile | [9][10] |

| Flow Rate | 0.4 - 0.7 mL/min | [9] |

| Column Temperature | 50 - 60 °C | [9] |

| Injection Volume | 5 - 20 µL | [10] |

| MS System | Agilent 6460/6470 Triple Quadrupole or equivalent | [8] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | [12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |

Table 3: Typical LC-MS/MS Parameters for Everolimus Quantification. This table outlines the general chromatographic and mass spectrometric conditions employed for the analysis of everolimus using this compound as an internal standard.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for everolimus quantification and the mTOR signaling pathway, which is the target of everolimus.

Caption: Experimental workflow for everolimus quantification.

Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of everolimus. Its chemical similarity to everolimus ensures that it effectively compensates for analytical variability throughout the experimental process, from sample preparation to detection. The detailed protocols and quantitative data presented in this guide underscore the critical role of this compound in enabling reliable quantification, which is essential for optimizing patient outcomes in both transplantation and oncology settings. The continued application of such rigorous analytical methodologies will undoubtedly contribute to the safer and more effective use of everolimus in clinical practice.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. rapamycin.news [rapamycin.news]

- 4. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msacl.org [msacl.org]

- 6. researchgate.net [researchgate.net]

- 7. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.eur.nl [pure.eur.nl]

Commercial Suppliers of High-Purity Everolimus-d4: A Technical Guide

For researchers, scientists, and drug development professionals requiring high-purity Everolimus-d4 for their studies, a number of commercial suppliers are available. This guide provides an in-depth overview of these suppliers, along with technical information regarding the synthesis, purification, and analysis of this deuterated analog of Everolimus.

Commercial Supplier Overview

The following table summarizes the key quantitative data from various commercial suppliers of high-purity this compound. It is important to note that purity and isotopic enrichment can vary between batches, and it is recommended to consult the supplier's certificate of analysis (CoA) for specific lot information.

| Supplier | Reported Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | 97.88% (LCMS) | 98.0% | Solid |

| Cayman Chemical | ≥99% deuterated forms (d1-d4); ≤1% d0 | Not explicitly stated | Solid |

| Santa Cruz Biotechnology | Information available on CoA | Information available on CoA | Solid |

| Toronto Research Chemicals (TRC) | 95% | Not explicitly stated | Solid |

| Cambridge Isotope Laboratories, Inc. | 98% | 98% | Neat |

Experimental Protocols

While specific, proprietary synthesis and purification protocols for commercially available high-purity this compound are not publicly disclosed, the following sections outline generalized yet detailed methodologies based on established chemical principles and published literature for similar compounds.

Synthesis of this compound

The synthesis of this compound typically starts from Rapamycin. A common strategy involves the selective O-alkylation of the C40 hydroxyl group of Rapamycin with a deuterated hydroxyethylating agent.

Materials:

-

Rapamycin

-

Deuterated 2-(tert-butyldimethylsilyloxy)ethyl triflate (d4-TBDMSO-EG-OTf)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

Hydrofluoric acid (HF) in pyridine or Tetrabutylammonium fluoride (TBAF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Protection of Rapamycin: While not always necessary, selective protection of other hydroxyl groups may be performed to improve the regioselectivity of the subsequent alkylation.

-

O-Alkylation: Dissolve Rapamycin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add 2,6-lutidine as a non-nucleophilic base. Cool the reaction mixture to 0°C. Add a solution of d4-TBDMSO-EG-OTf in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

-

Deprotection: Dissolve the purified, silyl-protected this compound in a suitable solvent (e.g., acetonitrile). Add a deprotecting agent such as HF in pyridine or TBAF. Stir the reaction at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or LC-MS.

-

Final Purification: Quench the reaction and perform an aqueous work-up. Purify the crude this compound by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC is a standard method for the final purification of this compound to remove any unreacted starting materials, byproducts, and isomers.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 20 mL/min.

-

Detection: UV at 278 nm.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the dissolved crude product onto the column.

-

Run the gradient program to separate this compound from impurities.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often used) to obtain the final high-purity this compound.

Analytical Methods for Quality Control

To ensure the high purity and identity of this compound, a combination of analytical techniques is employed.

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity of the compound and confirm its molecular weight.

Instrumentation and Conditions:

-

LC System: Analytical HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Analysis: Monitor for the [M+Na]+ or [M+NH4]+ adducts of this compound (expected m/z around 985.6 or 979.6, respectively).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.

Procedure:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the hydroxyethyl group confirms successful deuteration.

-

The overall spectrum should be consistent with the structure of Everolimus, with characteristic shifts for the macrolide core.

Mandatory Visualizations

Everolimus Signaling Pathway

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.

Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control of high-purity this compound.

Caption: A typical workflow for the purification and quality control of high-purity this compound.

Technical Guide: Physicochemical Properties of Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Everolimus-d4, a deuterated analog of the immunosuppressant and anticancer agent Everolimus. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, quality control, and analytical sciences.

Core Physical and Chemical Properties

This compound is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms in the hydroxyethyl group at position 40. This isotopic labeling makes it an ideal internal standard for the quantification of Everolimus in biological matrices by mass spectrometry.

Table 1: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [1] |

| Molecular Weight | 962.27 g/mol | [1] |

| CAS Number | 1338452-54-2 | [1] |

| Appearance | White to off-white solid | [][3] |

| Melting Point | 90-115 °C (for non-deuterated Everolimus) | [4] |

| Boiling Point | 998.7 ± 75.0 °C (Predicted for non-deuterated Everolimus) | [][5] |

| Solubility | Soluble in Chloroform, Methanol, Ethanol, DMSO, and DMF. Very poorly soluble in water (estimated 1-10 µM). In a 1:4 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL. | [4][6][7][8] |

| Stability | Stable for at least 2 years when stored at -20°C. Light-sensitive. | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C/minute until it is approximately 20 °C below the expected melting point of the non-deuterated form (90-115 °C)[4].

-

The heating rate is then reduced to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the solid is completely liquefied (clear point) are recorded to define the melting range.

-

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.

-

Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

The suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: The solubility is expressed as mg/mL or mol/L. For aqueous solubility, this procedure should be repeated at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of this compound and to quantify its concentration in solutions.

Methodology (Reversed-Phase HPLC):

-

Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[9].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 35:65 v/v)[9]. The mobile phase should be filtered and degassed.

-

Flow Rate: Typically 1.0 mL/min[10].

-

Detection: UV detection at a wavelength of 235 nm or 268 nm[9][10].

-

Injection Volume: 10-20 µL.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in the mobile phase.

-

The sample solution is injected into the HPLC system.

-

The retention time and peak area of this compound are recorded.

-

Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a series of standard solutions of known concentrations.

-

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Objective: To confirm the molecular weight and structure of this compound and for its sensitive quantification.

Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used[11].

-

Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.

-

MS/MS Analysis:

-

The precursor ion corresponding to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell (second quadrupole).

-

Specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification[12][13].

-

-

Procedure:

-

A solution of this compound is infused into the mass spectrometer, or separated by LC prior to introduction.

-

Full scan mass spectra are acquired to confirm the molecular weight.

-

MS/MS spectra are acquired to characterize the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information and confirm the identity and isotopic purity of this compound.

Methodology (¹H and ¹³C NMR):

-

Solvent: A deuterated solvent in which this compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A dilute solution of this compound is prepared in the chosen deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are analyzed to confirm the overall structure. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the isotopic labeling.

-

The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule.

-

Mandatory Visualizations

mTOR Signaling Pathway

Everolimus exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This pathway regulates cell growth, proliferation, survival, and angiogenesis[14][15][16].

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical reference standard like this compound[17][18][19][20][21].

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 3. Everolimus - CAS-Number 159351-69-6 - Order from Chemodex [chemodex.com]

- 4. usbio.net [usbio.net]

- 5. Everolimus CAS#: 159351-69-6 [m.chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 10. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]

- 11. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]

- 17. Reference Standard Qualification & Characterization | Element [element.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. who.int [who.int]

- 20. iagim.org [iagim.org]

- 21. pharmtech.com [pharmtech.com]

Everolimus-d4 certificate of analysis interpretation

An In-depth Technical Guide to the Interpretation of an Everolimus-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for this compound, a deuterated internal standard crucial for the accurate quantification of the immunosuppressant and anti-cancer drug Everolimus. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results in research and clinical settings.

Quantitative Data Summary

The quantitative data from a typical this compound Certificate of Analysis is summarized below. These parameters are critical for assessing the identity, purity, and suitability of the material for its intended use.

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | Conforms | Mass Spectrometry |

| Molecular Weight | 962.25 g/mol | Conforms | Mass Spectrometry |

| Purity (LCMS) | ≥95.00% | 97.88% | Liquid Chromatography-Mass Spectrometry |

| Isotopic Enrichment | ≥98.0% | 98.0% | Mass Spectrometry |

| ¹H NMR Spectrum | Consistent with structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

Data presented is representative and may vary between different batches and suppliers.[1]

Experimental Protocols

The analytical methods employed to generate the data on a CoA are based on well-established principles of analytical chemistry. Below are detailed methodologies for the key experiments cited.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS is a powerful analytical technique that separates components of a mixture and provides mass-to-charge ratio information for each component, enabling both quantification and identification.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically acetonitrile or methanol.

-

Chromatographic Separation:

-

Instrument: A High-Performance Liquid Chromatography (HPLC) system, such as an Agilent 1260 LC system, is used.[2]

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly employed for the separation of Everolimus and its analogues.[3]

-

Mobile Phase: A gradient of mobile phases is typically used. For example, a mixture of methanol and acetonitrile (30:70) or a buffer (like ammonium formate) and acetonitrile (40:60) can be used.[4][5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Injection Volume: A small volume, such as 10 µL, of the sample solution is injected into the system.[4]

-

-

Mass Spectrometric Detection:

-

Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Waters Acquity TQD) is often used for its high sensitivity and specificity.[2][3]

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.

-

Detection Mode: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of this compound.

-

-

Data Analysis: The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total area of all detected peaks in the chromatogram.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is used to determine the isotopic purity of the deuterated compound, ensuring that it is sufficiently labeled for use as an internal standard.

Methodology:

-

Sample Infusion: A solution of this compound is directly infused into the mass spectrometer.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and any residual unlabeled Everolimus (d₀).

-

Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to this compound to the sum of intensities of all isotopic forms (d₀ to d₄). A high percentage (typically ≥98%) indicates a high-quality internal standard.[6]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum, which shows a series of peaks, is analyzed. The chemical shifts, integration (area under the peaks), and splitting patterns of the peaks are compared to a reference spectrum of Everolimus. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The overall pattern must be consistent with the known structure of Everolimus.

Visualization of Key Concepts

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Everolimus.[7][8][9]

Caption: A typical analytical workflow for generating a Certificate of Analysis.

Caption: Logical flow for the interpretation of this compound CoA data.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. agilent.com [agilent.com]

- 3. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpir.com [ijpir.com]

- 5. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

Everolimus-d4: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Everolimus-d4, a deuterated analog of the potent mTOR inhibitor Everolimus. This document is intended to equip laboratory personnel with the critical information necessary for the safe handling, storage, and disposal of this compound, alongside detailed experimental protocols relevant to its application in research settings.

Compound Identification and Properties

This compound is a synthetic, deuterated form of Everolimus, primarily utilized as an internal standard for the precise quantification of Everolimus in biological samples by mass spectrometry.[1] Its physicochemical properties are summarized below.

| Property | Value |

| Chemical Name | 40-O-(2-hydroxyethyl-d4)-rapamycin |

| CAS Number | 1338452-54-2 |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ |

| Molecular Weight | 962.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in Chloroform and Methanol |

| Storage Temperature | 2-8°C or in freezer (-20°C) |

| Stability | ≥ 4 years when stored properly |

Hazard Identification and Safety Precautions

Everolimus and its deuterated analog are potent immunosuppressive and antineoplastic agents.[2] Chronic exposure can affect rapidly dividing cells and may pose risks to the immune system.[2] It is classified as a hazardous drug and requires careful handling to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Item | Specification |

| Gloves | Double gloving with latex or nitrile gloves is required.[2] |

| Eye Protection | Safety glasses or goggles are mandatory.[2] |

| Lab Coat | A dedicated lab coat or scrubs should be worn.[2] |

| Respiratory Protection | An N100 respirator is recommended if engineering controls are not available or when handling the powder form.[2] |

| Footwear | Closed-toe shoes must be worn in the laboratory.[2] |

Engineering Controls

To minimize inhalation exposure, this compound powder should be handled in a chemical fume hood.[2] Solutions of this compound can be handled in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if aerosolization is possible.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Oral | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |

| Dermal (Skin) | Wash the affected area with soap and water for at least 15 minutes.[2] |

| Inhalation | Move to an area with fresh air. Seek medical attention.[2] |

| Eye Contact | Rinse eyes for at least 15 minutes with water. Seek medical attention.[2] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

| Condition | Guideline |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[3] |

| Light and Moisture | Protect from light and moisture. |

| Stability in Blood Samples | Stable in whole blood at -20°C for up to 90 days.[4] |

Spill and Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste.

Spill Cleanup

In case of a spill, wear appropriate PPE, contain the spill, and clean the area. The collected waste and cleaning materials must be disposed of as hazardous waste.

Waste Disposal

Empty containers and unused this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Contaminated lab coats and other disposable materials should also be discarded as hazardous waste.[2]

Caption: Workflow for handling spills of this compound.

Experimental Protocols

Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound as an Internal Standard

This protocol describes a common application of this compound.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing a known concentration of this compound internal standard.[5]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the sample at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of a gradient of ammonium acetate and/or formic acid in water and an organic solvent like methanol or acetonitrile.[3][6]

-

Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Everolimus and this compound.[5]

Caption: General workflow for Everolimus quantification using LC-MS/MS.

In Vitro Cell Proliferation Assay

This protocol assesses the anti-proliferative effects of Everolimus.

1. Cell Culture and Seeding:

-

Culture cancer cell lines (e.g., triple-negative breast cancer cell lines) in appropriate media supplemented with fetal bovine serum.[7]

-

Seed the cells into 96-well plates at a density of 2,000-3,000 cells per well and incubate overnight.[7]

2. Drug Treatment:

-

Prepare a series of dilutions of Everolimus in the culture medium.

-

Treat the cells with varying concentrations of Everolimus (e.g., 0.1 to 500 nM) for a specified duration (e.g., 96 hours).[7]

3. Assessment of Cell Viability:

-

Use a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) to determine the number of viable cells.[7]

-

Measure the absorbance at the appropriate wavelength to quantify cell proliferation.

-

Calculate the IC₅₀ value, which is the concentration of Everolimus that inhibits cell growth by 50%.

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.[8][9] Everolimus first forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1).[8] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[9]

Caption: Inhibition of the mTORC1 pathway by Everolimus.

This guide is intended for informational purposes for research professionals and does not replace a formal risk assessment. Always consult your institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

- 1. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicalpub.com [clinicalpub.com]

- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Everolimus-d4 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Everolimus-d4 in preclinical research. Everolimus, a derivative of rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is extensively studied for its immunosuppressive and anti-cancer properties. In the context of preclinical research, the accurate quantification of everolimus in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This is where this compound, a deuterated stable isotope of everolimus, plays a critical role.

The Role of this compound as an Internal Standard

In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of a target analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. This compound serves as an excellent internal standard for everolimus for several key reasons:

-

Similar Chemical and Physical Properties: As a deuterated analog, this compound has nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to everolimus. This ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise measurement.

-

Mass Spectrometric Distinction: The deuterium atoms in this compound increase its mass-to-charge ratio (m/z) by four units compared to everolimus. This mass difference allows the mass spectrometer to differentiate between the two compounds, enabling accurate quantification of everolimus based on the ratio of its peak area to that of the known concentration of this compound.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing, thereby ensuring the reliability and robustness of the analytical method.

Experimental Protocols for Everolimus Quantification using LC-MS/MS

The following sections detail the common methodologies for the quantification of everolimus in biological samples, primarily whole blood, using this compound as an internal standard.

Sample Preparation

A critical step in the bioanalysis of everolimus is its extraction from the complex matrix of whole blood. Protein precipitation is a widely used method for this purpose.

Experimental Workflow for Sample Preparation

Caption: A typical workflow for the extraction of everolimus from whole blood using protein precipitation.

A common protocol involves the following steps:

-

To a 50 µL aliquot of whole blood, add the internal standard solution (this compound in a solvent like methanol or acetonitrile).

-

Add a protein precipitating agent, such as acetonitrile, methanol, or a mixture containing zinc sulfate.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted sample is then analyzed by LC-MS/MS. The liquid chromatography step separates everolimus and this compound from other components in the extract, while the tandem mass spectrometry provides sensitive and selective detection.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., Waters Symmetry C18, Agilent Zorbax) |

| Mobile Phase | A gradient of an aqueous phase (e.g., ammonium formate or acetate in water with formic acid) and an organic phase (e.g., methanol or acetonitrile). |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Mass Transitions | Everolimus: Typically monitors the transition of the ammonium adduct ion (e.g., m/z 975.6) to a specific product ion (e.g., m/z 908.7). This compound: Monitors the corresponding mass-shifted transition. |

| Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

Table 1: Typical LC-MS/MS Parameters for Everolimus Quantification.

Method Validation Parameters

A robust and reliable bioanalytical method is essential for preclinical research. The following table summarizes typical validation parameters for LC-MS/MS methods for everolimus quantification using this compound as an internal standard.

| Parameter | Typical Performance |

| Linearity (Calibration Range) | 0.5 - 100 ng/mL in whole blood. |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL. |

| Accuracy | Within ±15% of the nominal concentration (within ±20% at the LLOQ). |

| Precision (CV%) | Less than 15% (less than 20% at the LLOQ). |

| Recovery | Consistent and reproducible for both everolimus and this compound. |

| Matrix Effect | Minimized or compensated for by the use of the stable isotope-labeled internal standard. |

| Stability | Demonstrated under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |

Table 2: Typical Method Validation Parameters for Everolimus Bioanalysis.

Applications in Preclinical Research

The accurate quantification of everolimus is crucial for a variety of preclinical studies.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical animal models, typically rodents, blood samples are collected at various time points after everolimus administration. The concentration of everolimus in these samples is then determined using an LC-MS/MS method with this compound as the internal standard. This data is used to calculate key PK parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, which represents the total drug exposure.

-

t1/2: Half-life of the drug.

-

Clearance: The rate at which the drug is removed from the body.

-

Volume of distribution: The extent of drug distribution in the body tissues.

These parameters are vital for determining appropriate dosing regimens for subsequent efficacy and toxicity studies.

Efficacy Studies in Disease Models

Everolimus is extensively studied in various preclinical models of cancer, including breast cancer, renal cell carcinoma, and neuroendocrine tumors. In these studies, animal models bearing tumors are treated with everolimus, and the anti-tumor efficacy is evaluated by measuring tumor growth inhibition. The quantification of everolimus levels in plasma and tumor tissue is often performed to establish a relationship between drug exposure and the observed therapeutic effect (pharmacokinetic/pharmacodynamic or PK/PD modeling). This helps in understanding the drug concentrations required at the target site to achieve the desired anti-tumor activity.

Toxicology Studies

Toxicology studies in animals are conducted to assess the safety profile of a drug candidate. By measuring everolimus concentrations in blood and various tissues, researchers can correlate drug exposure with any observed toxicities. This information is critical for determining the therapeutic window of the drug and for predicting potential adverse effects in humans.

The mTOR Signaling Pathway: The Target of Everolimus

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is often dysregulated in cancer.

The mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of everolimus on mTORC1.

The pathway is initiated by growth factors that activate PI3K and subsequently Akt. Akt then activates mTOR Complex 1 (mTORC1), which in turn phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these proteins leads to an increase in protein synthesis, cell growth, and proliferation. Everolimus, by inhibiting mTORC1, blocks these downstream events, thereby exerting its anti-proliferative effects.

Conclusion

This compound is an indispensable tool in the preclinical development of everolimus. Its primary and most critical application is as a stable isotope-labeled internal standard for the accurate and precise quantification of everolimus in biological matrices by LC-MS/MS. The use of this compound ensures the generation of high-quality data in pharmacokinetic, efficacy, and toxicology studies, which is fundamental for the successful translation of preclinical findings to the clinical setting. This technical guide has provided an overview of the key methodologies and applications of this compound, highlighting its central role in advancing our understanding of the therapeutic potential of everolimus.

Methodological & Application

Application Note: Quantitative Analysis of Everolimus in Human Whole Blood by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of everolimus in human whole blood. The method utilizes everolimus-d4 as the internal standard (IS) for accurate quantification. Sample preparation involves a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM) of everolimus, a critical practice for patients undergoing immunosuppressive therapy.

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation to prevent rejection and in oncology for the treatment of certain cancers.[1][2][3][4] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[4][5] LC-MS/MS has become the gold standard for the quantification of everolimus in whole blood due to its high sensitivity, specificity, and accuracy.[6] This application note provides a detailed protocol for the determination of everolimus concentrations in whole blood using this compound as an internal standard.

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[1][2] Everolimus first binds to the intracellular protein FKBP12.[1] This everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[7][8]

Experimental Protocols

Materials and Reagents

-

Everolimus certified reference standard

-

This compound certified reference standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid

-

Zinc sulfate

-

Human whole blood (drug-free)

Sample Preparation: Protein Precipitation

Whole blood samples require pretreatment to remove proteins that can interfere with the analysis and damage the LC-MS/MS system.[9][10] Protein precipitation is a rapid and effective method for this purpose.[9]

-

To 100 µL of whole blood sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of a precipitating reagent. The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the internal standard (this compound).[11]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[11]

-

Centrifuge the tubes at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[11]

An alternative and commonly used sample preparation technique is liquid-liquid extraction (LLE).[12][13] LLE can also provide clean extracts and high recovery.[12][13]

References

- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 2. clinicalpub.com [clinicalpub.com]

- 3. nbinno.com [nbinno.com]

- 4. msacl.org [msacl.org]

- 5. mdpi.com [mdpi.com]

- 6. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. agilent.com [agilent.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

Application Note and Protocol: Sample Preparation for Everolimus Quantification in Whole Blood using Everolimus-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus is an mTOR inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of certain cancers. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus in whole blood is crucial for optimizing dosage and minimizing toxicity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying everolimus due to its high sensitivity and specificity.[1]

The use of a stable isotope-labeled internal standard, such as Everolimus-d4, is essential for accurate and precise quantification.[4] this compound has nearly identical physicochemical properties to everolimus, ensuring that it behaves similarly during sample preparation and ionization, thereby compensating for variations in extraction efficiency and matrix effects.[4][5] This application note provides detailed protocols for the preparation of whole blood samples for the analysis of everolimus using this compound as an internal standard. Three common extraction techniques are described: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Materials and Reagents

-

Everolimus certified reference standard

-

This compound certified reference standard

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade diethyl ether

-

LC-MS/MS grade ethyl acetate

-

Zinc sulfate heptahydrate

-

Ammonium bicarbonate

-

Ammonium acetate

-

Formic acid

-

Boric acid/potassium chloride/sodium hydroxide buffer (pH 10.0)

-

Deionized water

-

Whole blood (EDTA)

-

Calibrators and Quality Control (QC) samples

-

Microcentrifuge tubes

-

96-well collection plates

-

Solid-phase extraction (SPE) cartridges or plates (e.g., 96-well HLB µElution plate)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the everolimus reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

-

Working Solutions: Prepare serial dilutions of the everolimus stock solution in methanol or a suitable solvent to create calibration standards and quality control samples at desired concentrations. The internal standard working solution is typically prepared by diluting the stock solution in the protein precipitation or extraction solvent.

Sample Preparation Method 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

-

To 100 µL of whole blood sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.

-

Add 200 µL of 0.1 M zinc sulfate heptahydrate solution and vortex vigorously for 15 seconds to lyse the red blood cells.[6]

-

Add 500 µL of acetonitrile (or methanol) to precipitate the proteins.[6]

-

Vortex the mixture for 1 minute at high speed.[7]

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, reducing matrix effects.

-

To 100 µL of whole blood sample in a glass tube, add 50 µL of the this compound internal standard.

-

Add 100 µL of a basic buffer, such as boric acid/potassium chloride/sodium hydroxide at pH 10.0, and vortex for 1 minute.[8]

-

Add 2.5 mL of an extraction solvent mixture, such as diethyl ether:ethyl acetate (30:70, v/v).[8][9]

-

Mix on a rotary mixer for 10 minutes.[8]

-

Centrifuge at approximately 3200 × g for 5 minutes to separate the aqueous and organic layers.[8]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[8]

Sample Preparation Method 3: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for producing very clean extracts, which can improve assay sensitivity and robustness.

-

Pretreat the whole blood sample by protein precipitation as described in the PPT method (steps 1-4).

-

Condition the SPE plate wells with methanol followed by deionized water.

-

Load the supernatant from the pretreated sample onto the SPE plate.

-

Wash the wells with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the everolimus and this compound with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative data for everolimus analysis in whole blood using LC-MS/MS with this compound as an internal standard.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |

| Linearity Range (ng/mL) | 1.0 - 50.0 | 0.1 - 50.0 | 0.1 - 50.0 | [8][9][10][11] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.1 | 0.1 | [4][10][11] |

| Extraction Recovery (%) | 72 - 117 | 90.9 - 94.8 | ≥ 65.2 | [8][9][10][11] |

| Matrix Effect (%) | Not significant | Minimal to none | Almost no matrix effects | [8][9][10] |

| Intra-day Precision (%CV) | < 15 | < 10 | ≤ 11.92 | [5][10][11] |

| Inter-day Precision (%CV) | < 15 | < 8 | ≤ 8.25 | [5][10][11] |

| Accuracy (%) | Within ±15 | 91 - 110 | -7.53 to 5.05 | [5][10] |

Visualization

The following diagram illustrates the general workflow for the sample preparation of everolimus from whole blood.

Caption: General workflow for everolimus sample preparation from whole blood.

The following diagram illustrates the signaling pathway inhibited by everolimus.

Caption: Simplified mTOR signaling pathway and the inhibitory action of everolimus.

References

- 1. rapamycin.news [rapamycin.news]

- 2. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 7. msacl.org [msacl.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 11. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Everolimus using Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus is a potent immunosuppressant and anti-cancer agent that inhibits the mammalian target of rapamycin (mTOR) signaling pathway. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of everolimus is crucial to optimize efficacy while minimizing toxicity.[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high specificity and sensitivity.[6][7][8][9] The use of a stable isotope-labeled internal standard, such as Everolimus-d4, is highly recommended to ensure accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.[10][11][12][13]

These application notes provide a detailed protocol for the quantification of everolimus in whole blood using this compound as an internal standard by LC-MS/MS.

Signaling Pathway of Everolimus

Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.

Caption: Simplified mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Workflow

The following diagram outlines the major steps involved in the therapeutic drug monitoring of everolimus using LC-MS/MS with this compound as an internal standard.

Caption: General experimental workflow for Everolimus TDM.

Detailed Experimental Protocols

Materials and Reagents

-

Everolimus certified reference standard

-

This compound internal standard solution (e.g., from Cerilliant, MilliporeSigma)[1]

-

LC-MS/MS grade methanol, acetonitrile, water, formic acid, and ammonium acetate[12][14]

-

Whole blood calibrators and quality control (QC) samples (e.g., from RECIPE Chemicals + Instruments GmbH or Bio-Rad)[1][12]

-

Drug-free whole blood

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting everolimus from whole blood samples.[1][12]

-

Sample Thawing: If frozen, thaw whole blood samples, calibrators, and QCs completely at room temperature and vortex gently to ensure homogeneity.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample, calibrator, or QC.

-

Internal Standard Spiking and Precipitation: Add 200-500 µL of a precipitating reagent containing the this compound internal standard. A common precipitating reagent is a 1:4 (v/v) mixture of 0.1M zinc sulfate and acetonitrile/methanol containing this compound at a specific concentration.[1][12]

-

Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure complete protein precipitation.[1][12]

-

Incubation (Optional): Incubate the samples at room temperature for 10 minutes.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 4-10 minutes to pellet the precipitated proteins.[1][12]

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][12]

LC-MS/MS Method

The following are typical parameters for an LC-MS/MS method for everolimus quantification. These may need to be optimized for specific instrumentation.

| Parameter | Typical Conditions |

| LC Column | C18 column (e.g., Waters Symmetry C18)[14] |

| Mobile Phase A | 2 mM ammonium acetate and 0.1% formic acid in water[14] |

| Mobile Phase B | 2 mM ammonium acetate and 0.1% formic acid in methanol[14] |

| Gradient Elution | A gradient is typically used to separate everolimus from other matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 10 - 20 µL[14] |

| Column Temperature | Ambient or heated (e.g., 60°C)[8] |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Everolimus (Quantifier) | 975.6 | 908.7 | Varies by instrument |

| Everolimus (Qualifier) | 975.6 | 926.9 | Varies by instrument |

| This compound (Internal Standard) | 979.6 | 912.7 | Varies by instrument |

Note: The specific m/z values and collision energies may vary slightly depending on the adduct ion formed and the specific mass spectrometer used.[10]

Method Validation Data

A robust LC-MS/MS method for everolimus TDM should be thoroughly validated. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Reported Value | Reference |

| Linearity Range | 1.0 - 50.0 ng/mL | [1] |

| 1 - 41 µg/L (ng/mL) | [14] | |

| 0.10 - 100 ng/mL | [12] | |

| LLOQ | 1.0 ng/mL | [1][10][14] |

| 0.5 ng/mL | [11][15] | |

| 0.2 µg/L (ng/mL) | [8] |

Table 2: Precision and Accuracy

| Parameter | Reported Value | Reference |

| Intra-assay Precision (CV%) | < 15% | [14] |

| < 7% | [8] | |

| < 7.6% | [15] | |

| Inter-assay Precision (CV%) | < 15% | [14] |

| < 7% | [8] | |

| < 9% | [11] | |

| Accuracy (Bias %) | Within ±15% | [14] |

| 94.8% - 106.4% | [11] | |

| 92.1% - 105% | [15] |

Table 3: Recovery

| Parameter | Reported Value | Reference |

| Analytical Recovery | 98.3% - 108.1% | [10] |

| 93.9% - 101.6% | [1] | |

| 72% - 117% | [14] | |

| Absolute Recovery | 77.3% ± 6.18% (improved to 82.3% ± 6.3% with hemolysis) | [11] |

| 46.3% - 50.6% | [15] |

Discussion and Conclusion

The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of everolimus offers superior analytical performance compared to analog internal standards.[10][11] The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. The simple and rapid protein precipitation method described is suitable for high-throughput clinical laboratories.[8][12]

Validation data from multiple sources consistently demonstrate that LC-MS/MS methods utilizing this compound achieve the necessary sensitivity, precision, and accuracy for clinical TDM.[10][11][14] The lower limit of quantification is typically around 1 ng/mL or lower, which is sufficient for monitoring therapeutic trough concentrations, generally targeted between 3-8 ng/mL in transplant patients.[3][4][5][16]

References

- 1. msacl.org [msacl.org]

- 2. iatdmct.org [iatdmct.org]

- 3. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Afinitor, Zortress (everolimus) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Application Notes and Protocols for Pharmacokinetic Studies of Everolimus using Everolimus-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of everolimus in biological matrices, primarily whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Everolimus-d4 as an internal standard.

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in solid organ transplantation and for the treatment of certain cancers.[1][2] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity.[1][3][4]

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6][7] It forms a complex with the intracellular receptor FKBP12, which then binds to mTOR Complex 1 (mTORC1), preventing its signaling.[7] This inhibition blocks the phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, leading to a reduction in cell proliferation and angiogenesis.[6][8][9]

Caption: Everolimus mTOR signaling pathway.

Quantitative Analysis of Everolimus using LC-MS/MS

The gold standard for the quantification of everolimus in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is essential for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3][10]

Experimental Workflow

The general workflow for the analysis of everolimus in whole blood involves sample pre-treatment, protein precipitation, chromatographic separation, and mass spectrometric detection.

Caption: LC-MS/MS workflow for everolimus.

Detailed Experimental Protocols

1. Materials and Reagents

-

Everolimus certified reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Whole blood (human, drug-free for calibration standards and quality controls)

-

Zinc sulfate (optional, for protein precipitation)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare stock solutions of everolimus and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with methanol or acetonitrile.

-

Calibration Standards: Spike drug-free whole blood with the everolimus working solution to prepare a series of calibration standards at different concentrations (e.g., 1, 2.5, 5, 10, 20, 40, and 80 ng/mL).

-

Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in a similar manner to the calibration standards.

3. Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile or methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Note: Some protocols may include an initial step of adding zinc sulfate and ammonium bicarbonate solution to the whole blood before the addition of the organic solvent with the internal standard.[11]

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).[11]

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[11]

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate everolimus from potential interferences.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.[11]

-

-

Tandem Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of everolimus using this compound as an internal standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 1 - 50 ng/mL | [3] |